1-(4-chlorobenzyl)-4-(3,4-dimethoxybenzyl)piperazine
Overview
Description
1-(4-chlorobenzyl)-4-(3,4-dimethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that acts as a serotonin receptor agonist and has been used in scientific research for studying the effects of serotonin on the central nervous system.
Mechanism of Action
TFMPP acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. It increases the release of serotonin in the brain and enhances the activity of serotonin at these receptors. This leads to an increase in the activity of the central nervous system and affects mood, cognition, and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It increases the release of serotonin in the brain and enhances the activity of serotonin at the 5-HT1A and 5-HT2A receptors. This leads to an increase in the activity of the central nervous system and affects mood, cognition, and behavior. TFMPP has also been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and purify. However, TFMPP has some limitations for lab experiments. It is a psychoactive drug that can affect the behavior of animals and humans. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of TFMPP. One direction is to study its effects on different serotonin receptors and to develop more selective agonists for these receptors. Another direction is to study the long-term effects of TFMPP on the central nervous system. This could include studies on the effects of chronic TFMPP exposure on behavior, cognition, and mood. Additionally, TFMPP could be used as a tool to study the role of serotonin in different disorders, such as depression and anxiety.
Scientific Research Applications
TFMPP has been used in scientific research to study the effects of serotonin on the central nervous system. It has been shown to increase the release of serotonin in the brain and to act as an agonist at serotonin receptors. TFMPP has been used to study the effects of serotonin on mood, cognition, and behavior. It has also been used to study the role of serotonin in disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-24-19-8-5-17(13-20(19)25-2)15-23-11-9-22(10-12-23)14-16-3-6-18(21)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXVINZVFIRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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